molecular formula C10H7CrO3 7* B1143661 TRICARBONYL(CYCLOHEPTATRIENE)CHROMIUM CAS No. 12125-72-3

TRICARBONYL(CYCLOHEPTATRIENE)CHROMIUM

Cat. No. B1143661
CAS RN: 12125-72-3
M. Wt: 227.16
InChI Key:
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Description

TRICARBONYL(CYCLOHEPTATRIENE)CHROMIUM is a compound with the molecular formula C10H7CrO37* and a molar mass of 227.16 . It has been studied using vibrational overtone spectroscopy, which revealed that the metal-ligand bonding lengthens the CH bond by 0.007 Å in the cycloheptatriene complex .


Chemical Reactions Analysis

TRICARBONYL(CYCLOHEPTATRIENE)CHROMIUM has been involved in various chemical reactions. For instance, it has been used in the homodimerization of cycloheptatrienes and cyclocodimerization of the latter with alkenes, dienes, and alkynes in the presence of transition metal complexes .


Physical And Chemical Properties Analysis

TRICARBONYL(CYCLOHEPTATRIENE)CHROMIUM is a solid with a melting point of 135-137 °C (lit.) .

Safety And Hazards

TRICARBONYL(CYCLOHEPTATRIENE)CHROMIUM is classified as harmful if swallowed, in contact with skin, or inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions of TRICARBONYL(CYCLOHEPTATRIENE)CHROMIUM research could involve its use in the synthesis of valuable strained bi-, tri-, and polycyclic compounds and for the development of methods of stereoselective synthesis of natural products .

properties

{ "Design of the Synthesis Pathway": "The synthesis of TRICARBONYL(CYCLOHEPTATRIENE)CHROMIUM can be achieved through the reaction of cycloheptatriene with chromium hexacarbonyl.", "Starting Materials": [ "Cycloheptatriene", "Chromium hexacarbonyl" ], "Reaction": [ "Add cycloheptatriene to a flask", "Add chromium hexacarbonyl to the flask", "Heat the mixture to 100-120°C for several hours", "Cool the mixture to room temperature", "Filter the mixture to remove any impurities", "Evaporate the solvent to obtain TRICARBONYL(CYCLOHEPTATRIENE)CHROMIUM as a yellow solid" ] }

CAS RN

12125-72-3

Product Name

TRICARBONYL(CYCLOHEPTATRIENE)CHROMIUM

Molecular Formula

C10H7CrO3 7*

Molecular Weight

227.16

Origin of Product

United States

Q & A

Q1: How does Tricarbonyl(cycloheptatriene)chromium interact with other ligands, and what are the energetic implications of these interactions?

A1: Tricarbonyl(cycloheptatriene)chromium can undergo ligand substitution reactions where the cycloheptatriene ligand is replaced by other ligands, such as phosphines, phosphites, and pyridine. [] Calorimetric studies have revealed that these substitution reactions are exothermic, indicating a favorable energetic process. [] Interestingly, the enthalpy change associated with these reactions becomes increasingly exothermic when moving from chromium to molybdenum to tungsten analogs. [] This trend aligns with the expected increase in bond strength as you descend the periodic table within a group. []

Q2: What are the structural characteristics of Tricarbonyl(cycloheptatriene)chromium and how can they be determined?

A2: While the provided abstracts do not explicitly state the molecular formula and weight of Tricarbonyl(cycloheptatriene)chromium, they do highlight that spectroscopic techniques are valuable for characterizing this complex. [, ] Infrared (IR) spectroscopy can be used to identify the characteristic carbonyl (CO) stretching vibrations, providing insights into the coordination environment of the chromium center. [] Additionally, proton nuclear magnetic resonance (1H NMR) spectroscopy offers information about the organic ligand, cycloheptatriene, and its interaction with the metal center. []

Q3: Does Tricarbonyl(cycloheptatriene)chromium exhibit any catalytic activity, and if so, what types of reactions can it facilitate?

A3: Research suggests that Tricarbonyl(cycloheptatriene)chromium can participate in higher-order cycloaddition reactions. [, ] Specifically, it has been shown to react with a Fischer carbene complex in a [6+2] cycloaddition. [, ] This type of reactivity highlights the potential of Tricarbonyl(cycloheptatriene)chromium as a catalyst or promoter for the synthesis of complex organic molecules.

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